molecular formula C19H19N2O2P B12538789 Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- CAS No. 653565-03-8

Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-

Cat. No.: B12538789
CAS No.: 653565-03-8
M. Wt: 338.3 g/mol
InChI Key: QKMVQLROCPMMAQ-UHFFFAOYSA-N
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Description

Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- (IUPAC name: phenyl[(benzylamino)-4-pyridinylmethyl]phosphinic acid), is a phosphinic acid derivative featuring a phenyl group, a benzylamino moiety, and a 4-pyridinylmethyl substituent. This compound belongs to the organophosphorus family, characterized by a phosphorus atom bonded to organic groups and hydroxyl/oxygen functionalities.

Phosphinic acids are known for their chelating properties and role as enzyme inhibitors, particularly in metalloproteases like angiotensin-converting enzyme (ACE) . The 4-pyridinylmethyl group in this compound may enhance binding to biological targets due to its polarity and hydrogen-bonding capacity, while the benzylamino group contributes to lipophilicity and membrane permeability.

Properties

CAS No.

653565-03-8

Molecular Formula

C19H19N2O2P

Molecular Weight

338.3 g/mol

IUPAC Name

[(benzylamino)-pyridin-4-ylmethyl]-phenylphosphinic acid

InChI

InChI=1S/C19H19N2O2P/c22-24(23,18-9-5-2-6-10-18)19(17-11-13-20-14-12-17)21-15-16-7-3-1-4-8-16/h1-14,19,21H,15H2,(H,22,23)

InChI Key

QKMVQLROCPMMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=NC=C2)P(=O)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- typically involves multi-step organic reactions. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters, which are subsequently cleaved with methanol-water to produce the desired phosphinic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of polymer-supported reagents can enhance the efficiency and selectivity of the reactions, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aromatic compounds .

Scientific Research Applications

Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This is particularly relevant in the context of metalloprotease inhibition, where the compound mimics the transition state of the enzyme’s natural substrate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphinic Acid Derivatives with Aromatic Substituents

Phosphinic Acid, (4-Iodo-phenyl)phenyl-
  • Structure: Contains an iodophenyl group instead of the pyridinylmethyl-benzylamino moiety.
  • This compound is often used in radiopharmaceuticals or as a heavy-atom derivative in crystallography .
  • Applications : Primarily utilized in materials science for hybrid synthesis (e.g., boron-zirconium hybrids) due to its robust thermal stability .
Phosphinic Acid, Phenyl-2-propenyl-
  • Structure: Features a propenyl group instead of the benzylamino-pyridinylmethyl chain.
  • Properties : The unsaturated propenyl group increases reactivity toward addition reactions. Its ethyl ester derivative (MW ≈ 228 g/mol) is more volatile and less polar than the target compound .

Phosphinic Acid-Based ACE Inhibitors

[[Hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline
  • Structure : Combines a phosphinic acid core with a proline residue and 4-phenylbutyl chain.
  • Properties : Exhibits potent ACE inhibition (IC₅₀ < 10 nM) due to synergistic interactions between the phosphinic acid (zinc-binding group) and hydrophobic 4-phenylbutyl moiety .
  • Applications : Prototype for antihypertensive drugs; demonstrates prolonged oral bioavailability compared to simpler phosphinic acids.
Comparison with Target Compound
  • The benzylamino-pyridinylmethyl group in the target compound may offer improved selectivity for non-zinc-dependent enzymes or receptors, though direct biological data are lacking. Its pyridine ring could mimic histidine or lysine residues in enzyme active sites.

Hybrid Materials with Phosphinic Acid Components

Phenyl Phosphinic Acid-Boron/Zirconium Hybrids
  • Structure: Inorganic-organic hybrids incorporating phenyl phosphinic acid with boron or zirconium oxides.
  • Properties : High thermal stability (>300°C) and mesoporous structures, as shown by SEM-EDX studies .
  • Applications: Used in catalysis, coatings, or flame retardants. The target compound’s benzylamino group could introduce nitrogen doping, altering electronic properties in similar hybrids.

Physicochemical and Functional Comparisons

Compound Key Substituents Molecular Weight (g/mol) Primary Applications Key Reference
Target Compound Benzylamino, 4-pyridinylmethyl ~350 (estimated) Potential enzyme inhibition
(4-Iodo-phenyl)phenyl phosphinic acid Iodophenyl ~340 Materials science, hybrids
[[Hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline Proline, 4-phenylbutyl ~400 ACE inhibition, antihypertensives
Phenyl-2-propenylphosphinic acid Propenyl ~228 (ethyl ester) Organic synthesis

Research Findings and Gaps

  • Its pyridine and benzylamino groups may target kinases or GPCRs, warranting further investigation .
  • Material Science : Hybrids derived from phenyl phosphinic acids show promise in catalysis and coatings. Incorporating the target compound’s nitrogen-rich substituents could enhance functionality in these applications .

Biological Activity

Phosphinic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article focuses on the compound Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

Chemical Formula: C19H22N2O2P
Molecular Weight: 342.37 g/mol
IUPAC Name: Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-

The compound features a phosphinic acid moiety attached to a phenyl group and a pyridinylmethyl group, which may contribute to its biological activity through specific interactions with biological targets.

The biological activity of phosphinic acids often involves:

  • Enzyme Inhibition: Many phosphinic acids act as inhibitors of enzymes such as serine proteases and phospholipases, potentially affecting various signaling pathways.
  • Cellular Uptake: The presence of the pyridine ring may enhance cellular uptake, facilitating the compound's interaction with intracellular targets.
  • Alkylating Activity: Similar compounds have demonstrated alkylating properties, leading to DNA damage and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the potential of phosphinic acid derivatives in cancer therapy. For instance, a study investigating the anticancer effects of a related phosphinic acid showed significant cytotoxicity against osteosarcoma cells. The compound exhibited a cell viability reduction to approximately 55% at higher concentrations (5 mM), indicating its potential as an anticancer agent .

Antimicrobial Activity

Phosphinic acids are also being explored for their antimicrobial properties. In vitro studies have indicated that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. This aspect is particularly relevant in the context of increasing antibiotic resistance.

Study 1: Cytotoxicity in Cancer Cells

A comparative study evaluated the cytotoxic effects of several phosphinic acid derivatives on human keratinocytes (HaCaT) and osteosarcoma (SAOS-2) cells. The findings revealed:

  • Cell Viability: At 5 mM concentration, the viability of SAOS-2 cells dropped to 55%, while HaCaT cells maintained a higher viability of 77%, suggesting selective toxicity towards cancer cells.
  • Mechanisms Assessed: Techniques such as MTT assays and Hoechst staining were employed to assess cell viability and apoptosis features, respectively.
CompoundCell TypeConcentration (mM)Viability (%)
P4SAOS-2555
P4HaCaT577

Study 2: Enzyme Inhibition

Research has shown that certain phosphinic acids can inhibit serine proteases effectively. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access. This property is crucial for developing therapeutic agents targeting diseases mediated by these enzymes.

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